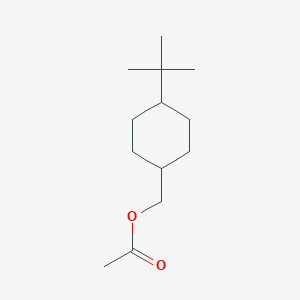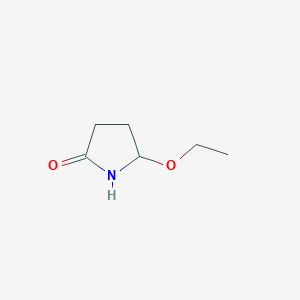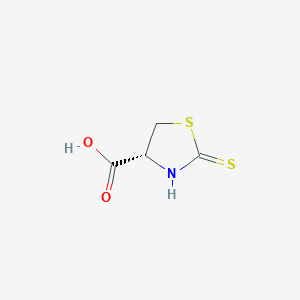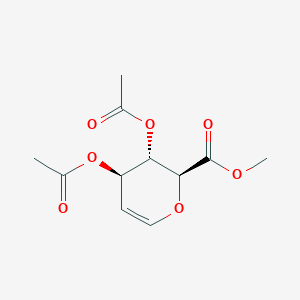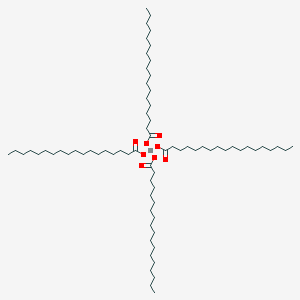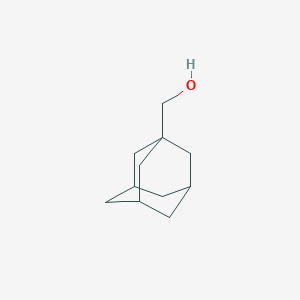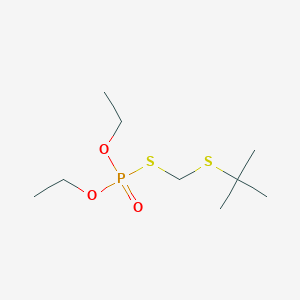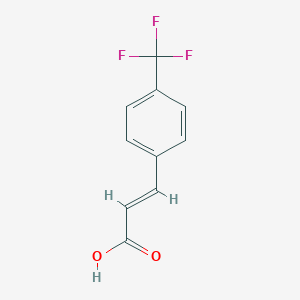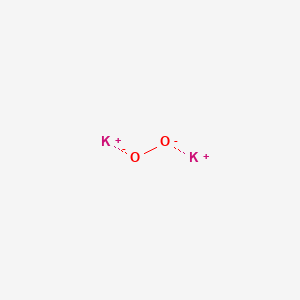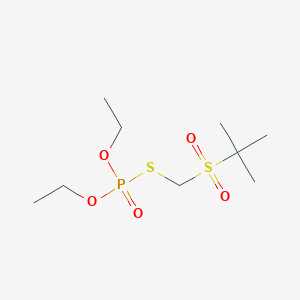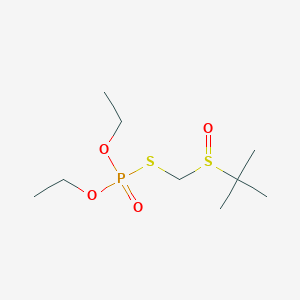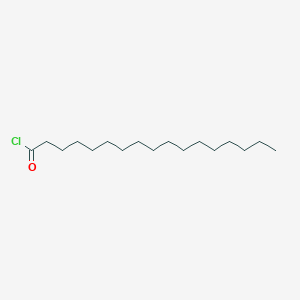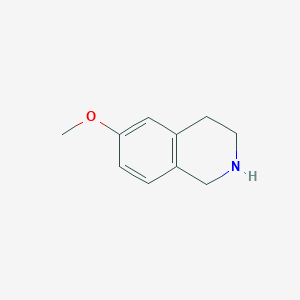
6-甲氧基-1,2,3,4-四氢异喹啉
概述
描述
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C10H13NO. It is a derivative of tetrahydroisoquinoline, featuring a methoxy group at the 6th position.
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: One common method for synthesizing 6-Methoxy-1,2,3,4-tetrahydroisoquinoline involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst.
Microwave-Assisted Synthesis: Another method involves the reaction of intermediates with substituted anilines under solvent-free, microwave conditions in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity.
Types of Reactions:
Oxidation: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
6-Methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential anti-tumor activity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
作用机制
Target of Action
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a member of the large group of natural products known as isoquinoline alkaloids . The primary targets of these compounds are often various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that isoquinoline alkaloids, to which this compound belongs, exert diverse biological activities against various targets .
Biochemical Pathways
It is used in the synthesis of novel spirobicyclic artemisinin analogues , which suggests it may have a role in the biochemical pathways related to anti-tumor activity.
Result of Action
It is used in the synthesis of novel spirobicyclic artemisinin analogues , suggesting it may contribute to the anti-tumor activity of these compounds.
生化分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy group at the 6th position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group at the 7th position.
6-Methoxy-3,4-dihydro-1H-isoquinoline: A dihydro derivative with a similar structure.
Uniqueness: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
属性
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTAYINRPUJPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195567 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42923-77-3 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042923773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methoxy-1,2,3,4-tetrahydroisoquinoline in synthetic chemistry?
A1: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block in organic synthesis, particularly for constructing complex molecules like alkaloids. For instance, it is a crucial intermediate in the synthesis of morphine via both the Rice and Beyerman routes. [] Its utility stems from the reactivity of the tetrahydroisoquinoline core, allowing for diverse chemical transformations.
Q2: Are there efficient and cost-effective synthetic methods available for 6-methoxy-1,2,3,4-tetrahydroisoquinoline?
A2: Yes, researchers have developed improved and practical methods for synthesizing 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This is significant because the compound and its hydrochloride salt are expensive and not readily available commercially. []
Q3: Can you provide an example of a specific chemical transformation involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline?
A3: Certainly. A study demonstrated a novel ring expansion reaction. When N-methoxyamides derived from 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-acetic acid react with a hypervalent iodine compound, a fascinating sequence occurs. It involves the formation of a spirocyclic intermediate, followed by ring expansion, ultimately yielding 1,5-benzodiazonine derivatives in good yields. []
Q4: Has 6-methoxy-1,2,3,4-tetrahydroisoquinoline been used in the development of pharmaceuticals?
A4: Yes, derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have shown potential in medicinal chemistry. For instance, sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as EMA401 or Olodanrigan, is a noteworthy example. []
Q5: What is the therapeutic relevance of EMA401?
A5: EMA401 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [] It has been investigated in clinical trials for its potential as a novel analgesic for chronic pain management. []
Q6: Are there any insights into the metabolic fate of EMA401?
A6: Preclinical studies have shed light on the disposition of EMA401. Following oral administration, EMA401 is rapidly absorbed and distributed, primarily to organs involved in absorption and elimination (gastrointestinal tract, liver, and kidneys). It undergoes extensive metabolism, primarily in the liver. The primary route of elimination is biliary excretion, with acylglucuronidation being the major metabolic pathway. Interestingly, the acylglucuronide conjugate can be hydrolyzed back to the active parent drug by intestinal flora. []
Q7: Beyond EMA401, are there other medicinal applications of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives?
A7: Yes, 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (HMTIQ) derivatives have exhibited promising anti-inflammatory and neuroprotective effects. []
Q8: What is the mechanism of action for the observed neuroprotective effects of HMTIQ derivatives?
A8: Research suggests that HMTIQ derivatives exert their neuroprotective effects through a multifaceted approach:
- Suppression of Microglial Activation: They significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), superoxide, TNF-α, and IL-1β in activated microglia. [, ]
- Inhibition of Inflammatory Pathways: They suppress the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. [, ]
- Modulation of Transcription Factors: They inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates inflammatory responses. [, ]
- Antioxidant Activity: They reduce the generation of reactive oxygen species (ROS), protecting neurons from oxidative stress. [, ]
- Neurotrophic Support: They suppress the overproduction of GTP cyclohydrolase I and tetrahydrobiopterin (BH4), which can have neurotoxic effects. [, ]
Q9: What are the potential therapeutic implications of these neuroprotective effects?
A9: The ability of HMTIQ derivatives to modulate microglial activity and mitigate neuroinflammation suggests their potential as therapeutic agents for neurodegenerative diseases, such as Parkinson's disease. [, ]
Q10: Are there examples of other bioactive compounds synthesized using 6-methoxy-1,2,3,4-tetrahydroisoquinoline?
A10: Absolutely. Researchers have utilized 6-methoxy-1,2,3,4-tetrahydroisoquinoline to synthesize various compounds, including:
- 8-Aza-D-homo-18-norestrone methyl ether: This compound, synthesized from a series of reactions involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline, represents a modified steroid structure. []
- Tricyclic Analog as CDE Ring Model of Renieramycin: A novel photo-induced transformation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-5,8-dione has led to the synthesis of a tricyclic analog resembling the CDE ring system found in renieramycins, a class of marine natural products. []
- (-)-8-Azaestrone and Related (-)-8-Aza-12-Oxo-17-desoxoestrone: Chiral formamidines derived from 6-methoxy-1,2,3,4-tetrahydroisoquinoline have been employed in the asymmetric synthesis of these azasteroidal compounds. []
- (±)-Heterocarpine: This hydroxymethylated isoquinoline alkaloid, naturally occurring in Ceratocapnos heterocarpa, has been successfully synthesized using 6-methoxy-1,2,3,4-tetrahydroisoquinoline as a starting material. []
- (8-14C)Stepholidine: This radiolabeled compound, synthesized via a multi-step process involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline, is valuable for pharmacological and metabolic studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
